molecular formula C8H7F3N2O2S B12805488 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 720-49-0

6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B12805488
CAS No.: 720-49-0
M. Wt: 252.22 g/mol
InChI Key: DPJZVOYJEZTZKG-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of sulfonimidamides with β-alkoxyvinyl trifluoromethylketones under solvent-free mechanochemical conditions . This method yields 3-trifluoromethyl-substituted three-dimensional 1,2,6-thiadiazine 1-oxides. Additionally, C4-functionalized products can be obtained by starting from cyclic enones and brominations of the initially formed heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the mechanochemical synthesis approach mentioned above provides a scalable and efficient route for its production. The stability of the products can be maintained by varying the pH value and storing under aerobic conditions .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, similar compounds like bendroflumethiazide, a thiazide diuretic, inhibit Na+/Cl- reabsorption in the kidneys, leading to increased urine production and reduced blood pressure . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its trifluoromethyl group, which enhances its lipophilicity and potential biological activity . This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and materials science.

Properties

CAS No.

720-49-0

Molecular Formula

C8H7F3N2O2S

Molecular Weight

252.22 g/mol

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H7F3N2O2S/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-16(7,14)15/h1-3,12-13H,4H2

InChI Key

DPJZVOYJEZTZKG-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)N1

Origin of Product

United States

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